2-Methyl-5-(4-propylbenzoyl)pyridine
Overview
Description
“2-Methyl-5-(4-propylbenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO . It has a molecular weight of 239.32 g/mol . The IUPAC name for this compound is (5-methyl-2-pyridinyl)(4-propylphenyl)methanone .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-Methyl-5-(4-propylbenzoyl)pyridine” often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(4-propylbenzoyl)pyridine” consists of a pyridine ring fused with a benzoyl group at the 5-position and a methyl group at the 2-position . The benzoyl group is further substituted with a propyl group .Chemical Reactions Analysis
Pyridine derivatives, including “2-Methyl-5-(4-propylbenzoyl)pyridine”, can undergo various chemical reactions. For instance, they can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications
Catalytic Activity in Organic Synthesis
- Palladium Pincer Complexes : Palladium pincer complexes derived from pyridine derivatives show promising catalytic activity in Heck-type coupling reactions. These reactions are significant for creating carbon-carbon bonds in organic synthesis (Hahn et al., 2005).
Photophysical and Electrochemical Properties
- Luminescent Rhenium(I) Tricarbonyl Complexes : Pyridine-functionalized N-heterocyclic carbenes demonstrate notable luminescent properties when used in rhenium(I) tricarbonyl complexes. These complexes are rare in exhibiting blue-green emission and have potential applications in photophysical studies (Li et al., 2012).
Advanced Material Development
- Novel Polyimides from Pyridine Derivatives : Pyridine-containing aromatic dianhydrides, like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, have been used to synthesize new polyimides. These materials show excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2006).
Organic Synthesis and Chemical Transformations
- Synthesis of Fused Polycyclic Compounds : Pyridine derivatives have been utilized in multi-component reactions to synthesize diverse organic compounds. For instance, the synthesis of fully substituted furans and fused polycyclic pyridines demonstrates the versatility of these compounds in organic synthesis (Pan et al., 2010); (Nikpassand et al., 2010).
Catalysis and Chemical Reactions
Rhodium Catalyzed Methylation of Pyridines : Research shows the potential of pyridine derivatives in catalyzing the methylation of aromatic rings, offering a new approach to modify pyridine structures for various chemical applications (Grozavu et al., 2020).
Ruthenium Carbonyl Chloride Complexes : Pyridine-functionalized N-heterocyclic carbenes in ruthenium(II) complexes have shown to influence catalytic activities in transfer hydrogenation reactions. This highlights the role of pyridine derivatives in fine-tuning catalytic properties (Li et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition in Metal Surfaces : Aryl pyrazolo pyridines, which can be structurally related to 2-Methyl-5-(4-propylbenzoyl)pyridine, have been investigated as corrosion inhibitors for metals like copper, showcasing their potential in protecting metal surfaces in corrosive environments (Sudheer & Quraishi, 2015).
Biomedical Research
- Potential Anticancer Agents : Pyridine derivatives have been explored in the development of novel compounds with significant antiproliferative activities against various cancer cell lines. This underscores the potential of these compounds in cancer therapy (Ivasechko et al., 2022).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-6-9-14(10-7-13)16(18)15-8-5-12(2)17-11-15/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNWYCCSFNMXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-propylbenzoyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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